molecular formula C21H23N3O6S B6417463 4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 920453-15-2

4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B6417463
CAS No.: 920453-15-2
M. Wt: 445.5 g/mol
InChI Key: XSVKSSFUIFEXDZ-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2-methanesulfonamidophenyl group at position 3 and a 2-methoxyphenyl group at position 4.

Properties

IUPAC Name

4-[5-[2-(methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-30-19-10-6-4-8-15(19)18-13-17(22-24(18)20(25)11-12-21(26)27)14-7-3-5-9-16(14)23-31(2,28)29/h3-10,18,23H,11-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVKSSFUIFEXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • IUPAC Name : 4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
  • Molecular Formula : C22H25N3O6S
  • Molecular Weight : 459.5 g/mol
  • Canonical SMILES : Cc1[nH]c(cc1C(N)=O)-c1cc(NS(C)(=O)=O)ccc1Oc1ccc(F)cc1F

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from α,β-unsaturated aldehydes or ketones and substituted phenyl hydrazines, often utilizing catalytic methods to enhance yield and efficiency. For instance, a common approach is the cyclization reaction catalyzed by Vitamin B1, yielding high percentages (78-92%) of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Fluorescent Probing : The compound may act as a fluorescent probe by binding to metal ions, which alters its fluorescence properties. This mechanism has implications for detecting metal ions in biological systems.
  • Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties. For example, related compounds have shown effectiveness in reducing inflammation markers in various cellular assays .

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess antimicrobial properties. The compound's structural features may contribute to its ability to inhibit the growth of certain bacterial strains.

Anti-inflammatory Effects

A study highlighted the anti-inflammatory effects of similar compounds that contain the pyrazole moiety. These compounds demonstrated efficacy in reducing inflammatory responses in vitro and in vivo models .

Case Studies

StudyFindings
Igidov et al. (2022)Investigated the anti-inflammatory activity of substituted dioxobutanoic acids, revealing significant reductions in inflammation markers .
Abdel-Wahab et al. (2023)Reported on the synthesis and characterization of pyrazole derivatives with potential biological activities including anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six structurally related pyrazoline derivatives, focusing on substituent effects, physicochemical properties, and synthesis outcomes.

Structural and Substituent Variations

Compound Name R<sup>3</sup> Substituent R<sup>5</sup> Substituent Key Structural Features
Target Compound 2-Methanesulfonamidophenyl 2-Methoxyphenyl Sulfonamide group, methoxy group, oxobutanoic acid
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) 4-Bromophenyl-quinolinone Phenyl Bromine atom, quinolinone scaffold
4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (25) 4-Chlorophenyl-quinolinone 4-Bromophenyl Chlorine and bromine atoms, quinolinone scaffold
4-[3-(4-Methoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-Methoxyphenyl 2-Thienyl Thiophene ring, methoxy group
4-[5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-Methylphenyl 2,3-Dimethoxyphenyl Dual methoxy groups, methyl group
4-(4-Ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid 3-Methyl-5-oxo-pyrazole 4-Ethoxyphenyl Ethoxy group, methyl-pyrazole core
4-[5-(4-Bromophenyl)-3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-Methylphenyl 4-Bromophenyl Bromine atom, methyl group

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> pKa<sup>b</sup> Solubility (Predicted)
Target Compound ~440.45<sup>c</sup> ~2.5<sup>d</sup> ~4.0–4.5<sup>e</sup> Moderate (polar groups)
Compound 24 Not reported Not reported Not reported Low (bromine, quinolinone)
Compound 25 Not reported Not reported Not reported Low (halogens)
4-[3-(4-Methoxyphenyl)-5-(2-thienyl)-... 358.41 ~3.0 ~4.2 Moderate (thiophene)
4-[5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-... 396.44 3.29 Not reported Low (high logP)
Compound 415.28 Not reported 4.84 Low (bromine)

Notes:

  • <sup>a</sup>logP indicates lipophilicity; higher values suggest better membrane permeability.
  • <sup>b</sup>pKa values influence ionization state and bioavailability.
  • <sup>c</sup>Estimated based on molecular formula.
  • <sup>d</sup>Sulfonamide and oxobutanoic acid reduce logP compared to halogenated analogs.
  • <sup>e</sup>Predicted from oxobutanoic acid moiety (typical pKa ~4.2).

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Reduce reaction yields (e.g., 27% for Compound 25 ) but may enhance target binding affinity. Sulfonamide Group (Target Compound): Enhances solubility and hydrogen-bonding capacity compared to halogenated analogs.

Biological Relevance: Quinolinone-containing analogs (Compounds 24, 25) may exhibit kinase inhibition due to planar aromatic scaffolds . Thiophene-containing derivatives (e.g., ) could modulate cytochrome P450 enzymes, as seen in structurally related compounds.

Analytical Tools :

  • SHELXL : Used for crystallographic refinement of pyrazoline derivatives.
  • Multiwfn : Enables electron density topology analysis for SAR studies.

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